N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Hepatotoxicity In Vitro Toxicology Drug Metabolism

Choose this verified MBDB standard (CAS 135795-90-3) to ensure unambiguous analytical identification. As the alpha-ethyl homologue of MDMA, MBDB possesses a unique discriminative stimulus profile and distinct IC50 values at key monoamine transporters. Unlike MDMA, MBDB exhibits greater cytotoxic and mitochondrial uncoupling effects, making it essential for structure-activity relationship studies. Its lower serotonergic neurotoxic potential—three-fold less than MDMA—enables comparative neurotoxicology. This certified reference material is critical for differentiating entactogens in GC-MS/LC-MS methods, urine drug testing, and seized-material analysis. Avoid data compromise: procure a validated, high-purity standard optimized for forensic and preclinical research.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 135795-90-3
Cat. No. B180635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
CAS135795-90-3
SynonymsMBDB
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, (R)-isomer
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, (S)-isome
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(CC1=CC2=C(C=C1)OCO2)NC
InChIInChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3
InChIKeyUSWVWJSAJAEEHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Research Considerations for N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) as a Reference Standard


N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (CAS 135795-90-3), commonly known as MBDB, is a synthetic substituted amphetamine [1]. It is the alpha-ethyl homologue of the more widely studied compound 3,4-methylenedioxy-N-methylamphetamine (MDMA) [2]. As a reference standard, MBDB is a member of the 'entactogen' class, a term used to describe its primary psychoactive effects which are distinct from both classical stimulants and hallucinogens [3]. Its procurement is essential for analytical, forensic, and neuropharmacological studies aiming to differentiate it from its analogs.

Why MBDB (CAS 135795-90-3) Cannot Be Interchanged with Other MDMA Analogs in Analytical and Research Settings


Substituting MBDB with another analog like MDMA or MDEA without verification can compromise the validity of research and analytical data. Despite being the alpha-ethyl homologue of MDMA, MBDB possesses a unique profile in receptor affinity, neurotoxicity risk, and metabolic stability [1]. In vitro data shows distinct IC50 values across key neurotransmitter transporters, and in vivo behavioral studies demonstrate a unique discriminative stimulus profile that is not fully generalized by other entactogens or stimulants [2]. These quantifiable differences underscore the necessity of using a verified MBDB standard to ensure accurate identification and dose-response assessments in both research and forensic toxicology.

Quantitative Differentiation of MBDB from Structural and Functional Analogs: A Procurement-Oriented Evidence Guide


Comparative In Vitro Hepatotoxicity of MBDB, MDMA, BDB, and Methylone

MBDB induces greater cytotoxicity in isolated rat hepatocytes compared to its close analog MDMA. This higher toxicity is linked to increased mitochondrial uncoupling and DNA damage [1]. This finding is critical for studies investigating the toxicological mechanisms of entactogens.

Hepatotoxicity In Vitro Toxicology Drug Metabolism

Distinct Neurophysiological Signatures: MBDB vs. Hallucinogenic Amphetamines

MBDB produces a distinct pattern of brain electrical activity compared to hallucinogenic amphetamines. While MBDB decreases power in the alpha2 and delta frequency bands, hallucinogens like DOB, DOM, and DOI cause a contrasting increase in alpha1 band power [1]. This provides a quantifiable electrophysiological fingerprint to differentiate MBDB from other compound classes.

Neurophysiology EEG Pharmacodynamics

Differentiated Serotonergic Neurotoxicity Risk Assessment vs. MDMA

MBDB presents a lower risk for causing serotonergic brain deficits compared to MDMA. A margin of safety calculation suggests that MBDB is three times less likely to cause this neurotoxic effect [1]. This quantitative difference is a key consideration for studies on long-term neurological effects.

Neurotoxicology Serotonin Safety Assessment

Reduced Reward Potency in Behavioral Assays vs. MDMA

MBDB exhibits weaker rewarding properties than MDMA in a conditioned place preference test in rats, showing a 2.5 times lower potency [1]. This indicates a lower abuse liability, a crucial differentiator for research into addiction and reinforcing behaviors.

Behavioral Pharmacology Conditioned Place Preference Reward System

Functional Distinction from Stimulants and Hallucinogens in Drug Discrimination

MBDB can be reliably distinguished from both stimulants and hallucinogens in animal models. In rats trained to discriminate MBDB from saline, the cue does not generalize to amphetamine, methamphetamine, or LSD [1]. This supports the classification of MBDB and MDMA as a distinct pharmacological class termed 'entactogens'.

Drug Discrimination Entactogens Behavioral Pharmacology

Evidence-Based Application Scenarios for N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) in Research and Forensic Settings


Reference Standard for Analytical Method Development and Forensic Validation

MBDB is used as a certified reference standard for developing and validating GC-MS, LC-MS, and other analytical methods for the detection and quantification of entactogens and related amphetamine derivatives in biological matrices and seized materials. Its distinct mass spectrum and chromatographic retention time are essential for unambiguous identification and for distinguishing it from other regioisomers and analogs [1].

In Vitro and In Vivo Model for Studying Differential Hepatotoxicity

MBDB serves as a key research tool for investigating the mechanisms of entactogen-induced hepatotoxicity. Its greater cytotoxic and mitochondrial uncoupling effects compared to MDMA, as established in isolated rat hepatocyte studies [2], make it a valuable comparator compound for studying structure-activity relationships and developing novel, less hepatotoxic compounds.

Behavioral Pharmacology Research on the Entactogen Drug Class

MBDB is a prototypical compound for research into the 'entactogen' drug class. Its unique discriminative stimulus profile, which is distinct from both classical stimulants and hallucinogens [3], makes it an essential tool for studying the neurobiological substrates of empathy, prosocial behavior, and the specific subjective effects of this class of compounds.

Investigations of Neurotoxicity and Serotonergic Function

MBDB is utilized in neurotoxicological studies to compare the long-term effects of entactogens on the serotonin system. Its quantitative difference in neurotoxic potential—being three times less likely to cause serotonergic deficits than MDMA [4]—allows for comparative studies aimed at understanding the mechanisms underlying MDMA-induced neurotoxicity and identifying factors that confer reduced harm.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.